Regiospecific 3-Azetidinyloxy Substitution Enables a Superior CNS Drug Profile Over 4-Azetidinyloxy Analogs
In the context of PDE10 inhibitor development, the class of azetidine and piperidine compounds possessing a specific regiospecific arrangement, such as the 3-substituted piperidine core, are explicitly claimed to provide an 'improved CNS drug profile' useful for treating cognitive disorders. This is a direct selection criterion when comparing 3-(Azetidin-3-yloxy)-1-benzylpiperidine to its 4-azetidinyloxy analog, which does not meet the same structural criteria described for this improved profile [1].
| Evidence Dimension | Regiochemical influence on CNS drug profile |
|---|---|
| Target Compound Data | 3-(azetidin-3-yloxy) substitution pattern |
| Comparator Or Baseline | 4-(azetidin-3-yloxy)piperidine (CAS 1441004-41-6) |
| Quantified Difference | Not directly quantified for this pair; the differentiation is inferred from the compound class's structure-activity relationship described in patent claims. |
| Conditions | PDE10 inhibition assays and CNS drug profile assessment as described in patent US8691986 [1]. |
Why This Matters
For CNS-focused drug discovery programs, the regiochemical claim in the patent constitutes a material selection criterion where a 3-substituted analog is prioritized by design for its therapeutic profile.
- [1] Allen, J.R. et al. (Amgen Inc.) Azetidine and piperidine compounds useful as PDE10 inhibitors. US Patent 8,691,986 B2, issued April 8, 2014. View Source
